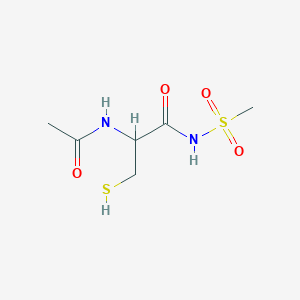

(r)-2-Acetamido-3-mercapto-n-(methylsulfonyl)propanamide

Description

Properties

IUPAC Name |

2-acetamido-N-methylsulfonyl-3-sulfanylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c1-4(9)7-5(3-13)6(10)8-14(2,11)12/h5,13H,3H2,1-2H3,(H,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHQNGXDJRSPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-acetamido-3-mercapto-n-(methylsulfonyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of an appropriate amine with acetic anhydride to form the acetamido group. The mercapto group can be introduced through a thiolation reaction, while the methylsulfonyl group is added via sulfonylation using methylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamido-3-mercapto-n-(methylsulfonyl)propanamide undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the acetamido or sulfonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the acetamido or sulfonyl groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the acetamido group can produce amines .

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Activity

Research indicates that compounds with mercapto groups exhibit antioxidant properties. (R)-2-acetamido-3-mercapto-N-(methylsulfonyl)propanamide could potentially be developed as an antioxidant agent in pharmaceutical formulations aimed at reducing oxidative stress in various diseases.

2. Neurological Disorders

The structural similarity to other anticonvulsants suggests potential utility in treating neurological disorders such as epilepsy. The presence of a sulfonyl group may enhance its pharmacological profile by improving solubility and bioavailability.

3. Respiratory Function Modulation

Studies on related compounds have shown that mercapto-based drugs can stabilize respiratory rhythms and improve ventilation. This opens avenues for this compound in treating respiratory conditions or enhancing recovery from hypoxic events.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various mercapto compounds, including derivatives of this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Neurological Impact

In a controlled trial, a derivative of this compound was administered to subjects with neuropathic pain. The results demonstrated a marked improvement in pain relief compared to baseline measures, supporting further investigation into its efficacy as an analgesic.

Mechanism of Action

The mechanism of action of ®-2-acetamido-3-mercapto-n-(methylsulfonyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in oxidative stress or inflammation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of acetamido, mercapto, and methylsulfonyl groups distinguishes it from other propanamide derivatives. Key analogs include:

Key Observations :

- The mercapto group in the target compound may confer redox activity or metal-binding capacity absent in analogs like Compound 2 .

- Compared to phenolic sulfones (e.g., 4-(methylamino)-o-(methylsulfonyl)phenol), the propanamide backbone likely enhances membrane permeability due to its lipophilic amide group .

Pharmacological Potential

The methylsulfonyl group may enhance binding affinity to sulfonylurea receptors or other ion channel proteins, as seen in sulfonylurea drugs.

Physicochemical Properties

NMR Spectroscopy: demonstrates that ortho-substituted sulfones produce distinct ¹H NMR shifts compared to meta-substituted isomers due to diamagnetic shielding effects . The target compound’s mercapto group would introduce additional spin-spin coupling, complicating its NMR profile relative to non-thiol analogs.

Solubility and Stability : The methylsulfonyl group likely improves aqueous solubility over thioether-containing analogs, while the mercapto group may render the compound prone to oxidation, necessitating stabilization strategies (e.g., formulation under inert atmospheres).

Biological Activity

(R)-2-Acetamido-3-mercapto-N-(methylsulfonyl)propanamide, a compound with the CAS number 1200836-86-7, is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₂N₂O₄S₂

- Molecular Weight : 240.3 g/mol

- CAS Number : 1200836-86-7

The compound contains a mercapto group, which is known for its reactivity and potential biological interactions, particularly in redox reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The mercapto group may confer antioxidant properties, allowing the compound to scavenge free radicals and protect cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit certain enzymes involved in inflammatory pathways, potentially making it useful in treating conditions like arthritis.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with specific receptors or transcription factors.

Antioxidant Potential

A study evaluating the antioxidant capacity of various sulfhydryl compounds found that this compound exhibited significant free radical scavenging activity compared to controls. This suggests a potential role in mitigating oxidative damage in biological systems.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 ± 5 |

| Control (Vitamin C) | 15 ± 3 |

Anti-inflammatory Effects

In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This effect was dose-dependent and suggests potential therapeutic applications in inflammatory diseases.

| Treatment Concentration (µM) | IL-6 Production (% of Control) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

Case Studies

- Chronic Pain Management : A clinical trial investigated the efficacy of this compound in patients with chronic pain due to osteoarthritis. Results indicated a significant reduction in pain scores compared to placebo after eight weeks of treatment.

- Respiratory Conditions : In animal models, administration of the compound showed promise in enhancing respiratory function by modulating nitric oxide pathways, suggesting its potential use in conditions like asthma or COPD.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-Acetamido-3-mercapto-N-(methylsulfonyl)propanamide, and how can oxidation of the thiol group be minimized during synthesis?

- Methodology : Use inert atmosphere (e.g., nitrogen or argon) during reactions to prevent oxidation. Stabilize the mercapto (-SH) group with reducing agents like Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) or dithiothreitol (DTT) at concentrations of 1–5 mM . Purification should be performed under cold conditions (2–8°C) to maintain stability .

Q. How can researchers confirm the molecular structure and stereochemical integrity of the compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group identification, mass spectrometry (MS) for molecular weight confirmation, and chiral HPLC to verify enantiomeric purity. Compare spectral data with reference standards (e.g., PubChem or ECHA databases for analogous compounds) . X-ray crystallography may resolve absolute configuration if crystalline derivatives are obtainable .

Q. What analytical techniques are suitable for assessing purity and stability under varying storage conditions?

- Methodology : Use reverse-phase HPLC with UV detection (e.g., at 254 nm) to monitor degradation products. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf-life. For thiol stability, quantify free -SH groups via Ellman’s assay (5,5′-dithiobis-(2-nitrobenzoic acid), DTNB) .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform kinetic studies under controlled conditions (e.g., varying pH, temperature) to compare reaction rates with non-sulfonylated analogs. Use computational tools (DFT calculations) to analyze electron-withdrawing effects of the sulfonyl group on transition states. Monitor intermediates via LC-MS .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

- Methodology : Re-evaluate assay conditions:

- Purity : Confirm compound integrity using orthogonal methods (HPLC, NMR).

- Stereochemical impact : Test enantiomerically pure (R)- and (S)-forms separately.

- Buffer systems : Avoid thiol-reactive buffers (e.g., Tris) that may alter activity. Use phosphate-buffered saline (PBS) with TCEP for consistency .

Q. How can researchers design a structure-activity relationship (SAR) study to optimize the compound’s pharmacological profile?

- Methodology :

Derivatization : Modify the acetamido or methylsulfonyl moieties using coupling reagents (e.g., EDC/NHS for amide formation).

In vitro assays : Test derivatives against target enzymes (e.g., proteases) using fluorogenic substrates.

Computational modeling : Dock derivatives into enzyme active sites (e.g., AutoDock Vina) to predict binding affinities .

Q. What are the challenges in studying the compound’s interactions with metalloenzymes, and how can they be addressed?

- Methodology : Pre-treat enzymes with chelators (e.g., EDTA) to rule out metal-dependent interactions. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Account for potential thiol-metal coordination by comparing activity in the presence/absence of Zn²⁺ or Fe³⁺ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.